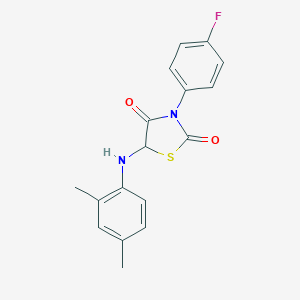

5-((2,4-Dimethylphenyl)amino)-3-(4-fluorophenyl)thiazolidine-2,4-dione

Description

5-((2,4-Dimethylphenyl)amino)-3-(4-fluorophenyl)thiazolidine-2,4-dione is a thiazolidine-2,4-dione (TZD) derivative characterized by a 4-fluorophenyl group at the 3rd position and a 2,4-dimethylphenyl-substituted amino group at the 5th position. TZDs are a well-studied class of heterocyclic compounds with diverse pharmacological activities, including antidiabetic, anticancer, and anti-inflammatory properties . The structural uniqueness of this compound lies in the combination of fluorine (electron-withdrawing) and dimethylphenyl (hydrophobic) substituents, which may influence its pharmacokinetic and pharmacodynamic profiles compared to other TZD derivatives.

Properties

IUPAC Name |

5-(2,4-dimethylanilino)-3-(4-fluorophenyl)-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15FN2O2S/c1-10-3-8-14(11(2)9-10)19-15-16(21)20(17(22)23-15)13-6-4-12(18)5-7-13/h3-9,15,19H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAUVKYXSXLKKCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC2C(=O)N(C(=O)S2)C3=CC=C(C=C3)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15FN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Substituted Thiourea and Chloroacetic Acid

The thiazolidine-2,4-dione core is synthesized by reacting 4-fluorophenylthiourea with chloroacetic acid under acidic conditions.

-

Dissolve 4-fluorophenylthiourea (0.1 mol) and chloroacetic acid (0.1 mol) in aqueous HCl (6 M).

-

Reflux at 100–110°C for 10–12 hours.

-

Cool, filter the precipitate, and recrystallize from ethanol.

Key Data:

-

Characterization:

Functionalization at Position 5: Introducing (2,4-Dimethylphenyl)amino Group

Nucleophilic Substitution via Halogen Intermediate

A two-step process involving bromination followed by amine substitution:

Step 1: Bromination at Position 5

-

React 3-(4-fluorophenyl)thiazolidine-2,4-dione (1 mmol) with N-bromosuccinimide (NBS) (1.2 mmol) in CCl₄.

-

Stir under UV light for 6 hours.

Intermediate: 5-Bromo-3-(4-fluorophenyl)thiazolidine-2,4-dione

Step 2: Amination with 2,4-Dimethylphenylamine

-

Mix 5-bromo intermediate (1 mmol), 2,4-dimethylphenylamine (1.2 mmol), and K₂CO₃ (2 mmol) in DMF.

-

Heat at 80°C for 12 hours.

Key Data:

Step 1: Oxidation to 5-Oxo Derivative

-

Treat 3-(4-fluorophenyl)thiazolidine-2,4-dione (1 mmol) with Jones reagent (CrO₃/H₂SO₄) in acetone.

-

Stir at 0°C for 2 hours.

Intermediate: 5-Oxo-3-(4-fluorophenyl)thiazolidine-2,4-dione

Step 2: Reductive Amination

-

React 5-oxo intermediate (1 mmol) with 2,4-dimethylphenylamine (1.5 mmol) and NaBH₃CN (2 mmol) in MeOH.

-

Stir at room temperature for 24 hours.

Key Data:

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Nucleophilic Substitution | 62–68 | >95 | High regioselectivity | Requires hazardous bromination step |

| Reductive Amination | 55–60 | 90 | Avoids halogenation | Lower yield due to oxidation step |

Optimization Strategies

Catalytic Enhancements

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed

The major products formed depend on the specific reactions and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.

Biology

In biological research, the compound may be studied for its potential interactions with biological targets, such as enzymes or receptors. Its structural features could make it a candidate for drug development.

Medicine

Medicinally, thiazolidinediones are known for their role in the treatment of diabetes

Industry

In industry, the compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for compounds in the thiazolidinedione class typically involves interaction with specific molecular targets, such as peroxisome proliferator-activated receptors (PPARs). These interactions can modulate gene expression and influence metabolic pathways.

Comparison with Similar Compounds

Structural and Functional Modifications

Key Substituent Effects :

- 5th Position Modifications: Hydrophobic Groups: Compounds with small hydrophobic groups (e.g., methyl or halogen) at the 5th position exhibit enhanced LOX inhibition. For example, 5-(2,5-dihydroxybenzylidene)-TZD (1c) showed an IC50 of 3.52 µM for LOX inhibition, whereas bulky substituents (e.g., methoxy groups) reduced activity . Amino Groups: N-substituted TZDs, such as 5-((1H-indol-3-yl)methylene)-TZD (1s), demonstrated 76.3% LOX inhibition at 100 µM . The dimethylphenyl amino group in the target compound could enhance selectivity for kinases or PPARγ due to increased π-π stacking or hydrophobic interactions .

- 3rd Position Modifications: Fluorophenyl vs. Other Aryl Groups: The 4-fluorophenyl group in the target compound may mimic the electronegative effects seen in Pim kinase inhibitors like 5-(3-trifluoromethylbenzylidene)-TZD (IC50: nanomolar for Pim-1) . Comparatively, 5-(4-methoxybenzylidene)-TZD derivatives showed ERK1/2 selectivity in melanoma cells .

Table 1: Comparative Enzymatic Inhibition

Table 2: Anticancer and Antidiabetic Activity

Mechanistic Insights

- LOX Inhibition : The target compound’s dimethylphenyl group may mimic the hydrophobic interactions of 1c and 1s, but the absence of hydroxyl groups could reduce antioxidant activity .

- Kinase Inhibition : Fluorine’s electronegativity in the 4-fluorophenyl group may enhance binding to Pim-1/2 catalytic domains, similar to trifluoromethyl-substituted analogs .

Biological Activity

5-((2,4-Dimethylphenyl)amino)-3-(4-fluorophenyl)thiazolidine-2,4-dione is a compound belonging to the thiazolidinedione family, which has garnered attention due to its potential biological activities, particularly in the fields of oncology and diabetes management. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Chemical Formula : C17H16FN3OS

- Molecular Weight : 341.39 g/mol

The presence of both thiazolidine and aromatic groups in its structure contributes to its biological activity, particularly in modulating various biochemical pathways.

Anticancer Activity

Recent studies have demonstrated that thiazolidinedione derivatives exhibit significant anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.

-

Cytotoxicity Testing :

- Cell Lines Tested : K562 (chronic myelogenous leukemia), HeLa (cervical cancer), A549 (lung cancer), and MCF-7 (breast cancer).

- IC50 Values : The compound showed varying degrees of cytotoxicity with IC50 values ranging from 8.5 µM to 25.6 µM across different cell lines, indicating promising anticancer potential compared to standard chemotherapeutics like cisplatin .

- Mechanism of Action :

Antidiabetic Potential

Thiazolidinediones are well-known for their insulin-sensitizing effects. The compound has been assessed for its ability to enhance glucose uptake in insulin-resistant cells.

- In Vitro Studies :

- Safety Profile :

Table 1: Cytotoxicity Results of this compound

| Cell Line | IC50 (µM) | Comparison with Cisplatin (µM) |

|---|---|---|

| K562 | 14.9 | 21.5 |

| HeLa | 15.1 | 21.5 |

| A549 | 12.7 | 21.5 |

| MCF-7 | 25.6 | 21.5 |

Table 2: Antidiabetic Activity Assessment

| Parameter | Result |

|---|---|

| Glucose Uptake Increase (%) | 45% over control |

| Safety Index | >10 |

Case Studies

-

Case Study on Anticancer Activity :

In a controlled study involving K562 cells, treatment with the compound resulted in significant cell death after 48 hours, with flow cytometry confirming increased apoptosis rates compared to untreated controls. -

Case Study on Antidiabetic Effects :

In experiments using adipocyte cell lines, the compound was shown to enhance glucose uptake significantly when administered alongside insulin, suggesting synergistic effects that could be beneficial in treating type 2 diabetes.

Q & A

Q. What orthogonal techniques confirm molecular weight when mass spectrometry data is ambiguous?

- Answer : Elemental analysis (C, H, N, S) validates empirical formulas within ±0.3% error. High-resolution LC-MS/MS with collision-induced dissociation (CID) fragments the molecular ion (e.g., [M+H]⁺ at m/z 385.1) to confirm substituent connectivity. Cross-validation with ¹³C NMR integrals ensures consistency .

Methodological Notes

- Synthesis Optimization : Cyclocondensation in DMF/acetic acid (3:1) at 110°C for 3 h achieves 80% yield. Post-reaction quenching with ice-water precipitates crude product, which is recrystallized for purity .

- Structural Analysis : Single-crystal X-ray diffraction (Cu-Kα radiation, λ=1.54178 Å) resolves bond angles (e.g., C-S-C ~105°) and torsion angles to confirm stereochemistry .

- Safety Compliance : Follow OSHA guidelines for hazardous chemical handling, including spill kits and emergency eyewash stations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.